N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide
Description
N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring substituted with an amino acid derivative. The presence of both amide and morpholine functionalities suggests potential biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-7(2)9(10(12)15)13-11(16)8-6-17-5-4-14(8)3/h7-9H,4-6H2,1-3H3,(H2,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIWPBNSEUYUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1COCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, 3-methyl-2-oxobutanoic acid, is converted to its corresponding amide through a reaction with ammonia or an amine under acidic or basic conditions.
Morpholine Ring Formation: The intermediate is then reacted with 4-methylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide or morpholine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the morpholine ring.
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding, especially in the context of neurotransmitter systems.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for use in various industrial processes, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The amide and morpholine functionalities can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
Uniqueness
Compared to similar compounds, N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide is unique due to the presence of the morpholine ring, which can impart different pharmacokinetic and pharmacodynamic properties. This structural difference can influence its solubility, stability, and interaction with biological targets, potentially leading to distinct therapeutic or industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
